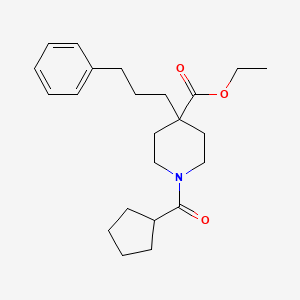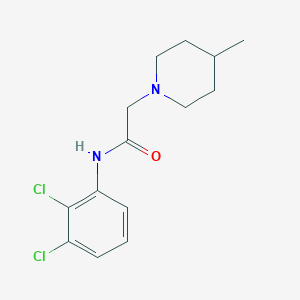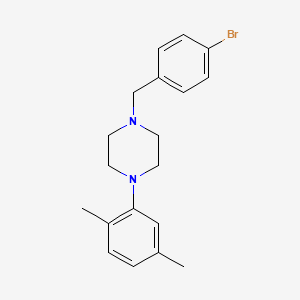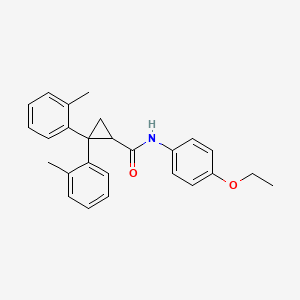
ethyl 1-(cyclopentylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(cyclopentylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as CPP-109 and is known for its potential as a treatment for addiction and other neurological disorders.
Wirkmechanismus
CPP-109 works by inhibiting the enzyme known as butyrylcholinesterase (BChE), which is responsible for the breakdown of cocaine and other addictive substances in the body. By inhibiting BChE, CPP-109 increases the levels of these substances in the body, which in turn reduces the craving for them.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which is associated with pleasure and reward. It also increases the levels of norepinephrine and serotonin, which are neurotransmitters that play a role in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPP-109 is that it has a high degree of selectivity for BChE, which means that it does not affect other enzymes in the body. However, one of the limitations of CPP-109 is that it has a short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Zukünftige Richtungen
There are a number of future directions for the study of CPP-109. One area of research is the development of more potent and longer-lasting derivatives of CPP-109. Another area of research is the exploration of the potential of CPP-109 in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further research on the safety and efficacy of CPP-109 in human clinical trials.
Synthesemethoden
CPP-109 is synthesized through a multi-step process that involves the reaction of cyclopentylmagnesium bromide with ethyl 4-piperidinecarboxylate, followed by the addition of 3-phenylpropanal. The resulting product is then treated with cyclopentanone and hydrochloric acid to yield CPP-109.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been extensively studied for its potential as a treatment for addiction, particularly in the area of cocaine and alcohol addiction. It has also shown promise in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
ethyl 1-(cyclopentanecarbonyl)-4-(3-phenylpropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO3/c1-2-27-22(26)23(14-8-11-19-9-4-3-5-10-19)15-17-24(18-16-23)21(25)20-12-6-7-13-20/h3-5,9-10,20H,2,6-8,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMPCJZFVADDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2CCCC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-chloro-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5038703.png)
![ethyl 4-(4-methoxybenzyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5038709.png)
![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5038713.png)

![N-[(4-methylphenyl)sulfonyl]glycyl-N~1~-ethylglycinamide](/img/structure/B5038727.png)
![2-(3-chloro-1-benzothien-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5038743.png)


![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5038755.png)
![11-methyl-4-[(3-methyl-2-thienyl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5038763.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5038779.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)
